molecular formula C13H17ClFNO B1446114 6-Fluorospiro[chroman-2,4'-piperidine]-HCl CAS No. 936648-52-1

6-Fluorospiro[chroman-2,4'-piperidine]-HCl

Cat. No.: B1446114
CAS No.: 936648-52-1
M. Wt: 257.73 g/mol
InChI Key: LVIYPEDTJUXAOW-UHFFFAOYSA-N
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Description

6-Fluorospiro[chroman-2,4’-piperidine]-HCl is a chemical compound with the molecular formula C13H17ClFNO . It is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .


Synthesis Analysis

Spiro[chromane-2,4’-piperidine]-4(3H)-one is usually formed by the simultaneous reactions of condensation . The synthesis of spiro[chromane-2,4’-piperidine]-4(3H)-one-derived compounds has been reported in several studies .


Molecular Structure Analysis

The molecular structure of 6-Fluorospiro[chroman-2,4’-piperidine]-HCl consists of a six-membered ring containing oxygen and nitrogen as hetero atoms . The molecular weight of this compound is 257.73 g/mol .


Chemical Reactions Analysis

Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms. A spiro compound is usually formed by the simultaneous reactions of condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Fluorospiro[chroman-2,4’-piperidine]-HCl include a molecular weight of 257.73 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The exact mass is 257.0982700 g/mol and the monoisotopic mass is 257.0982700 g/mol . The topological polar surface area is 21.3 Ų .

Scientific Research Applications

Histone Deacetylase Inhibition

A series of spiro[chromane-2,4′-piperidine] derivatives have been prepared and evaluated as novel histone deacetylase (HDAC) inhibitors. These compounds exhibited significant in vitro antiproliferative activities and improved in vivo pharmacokinetic behaviors, including lower clearance rates and higher bioavailability, correlating with superior antitumor activity in xenograft models (Thaler et al., 2012). Similarly, spiro[chromane-2,4'-piperidine] and spiro[benzofuran-2,4'-piperidine] hydroxamic acid derivatives have been identified as HDAC inhibitors with good oral bioavailability and tumor growth inhibition in murine xenograft models (Varasi et al., 2011).

Antimicrobial Activity

Novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides have been synthesized and evaluated for their efficacy as antimicrobials against a range of pathogenic strains. Some compounds showed potent inhibitory activity, indicating the potential of 6-Fluorospiro[chroman-2,4'-piperidine]-HCl derivatives as novel antimicrobial agents (Priya et al., 2005).

Acetyl-CoA Carboxylase Inhibition

Research into spiro[chroman-2,4'-piperidin]-4-one derivatives has shown that these compounds can serve as potent in vitro inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. This activity suggests their utility in developing treatments for metabolic diseases, with some compounds demonstrating significant effects on fat oxidation in animal models (Shinde et al., 2009).

G-Protein-Coupled Receptor 119 Agonists

A novel series of spiro[chromane-2,4'-piperidine] derivatives have been discovered as potent and orally bioavailable G-protein-coupled receptor 119 agonists. These findings highlight the significance of structural features such as terminal benzyl-type bulky substituents and methylene linkers for activity and bioavailability, offering new avenues for the treatment of metabolic disorders (Koshizawa et al., 2018).

Mechanism of Action

Properties

IUPAC Name

6-fluorospiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO.ClH/c14-11-1-2-12-10(9-11)3-4-13(16-12)5-7-15-8-6-13;/h1-2,9,15H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIYPEDTJUXAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC3=C1C=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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